6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C11H7IN2S. It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core substituted with a 4-iodophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-iodobenzaldehyde under acidic conditions to form the desired imidazo[2,1-b][1,3]thiazole ring system . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly used in subsequent reactions . This approach minimizes waste and reduces production time.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 6-(4-azidophenyl)imidazo[2,1-b][1,3]thiazole, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways . For example, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole
- 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole
- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
Uniqueness
6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile building block in synthetic chemistry . Additionally, the iodine atom can enhance the compound’s biological activity by increasing its lipophilicity and facilitating interactions with biological targets .
Properties
IUPAC Name |
6-(4-iodophenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFKEFHTRAZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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